molecular formula C20H25BrN4OS B067437 Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- CAS No. 186453-66-7

Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)-

Cat. No. B067437
CAS RN: 186453-66-7
M. Wt: 449.4 g/mol
InChI Key: RKQGPWGFZLGTAL-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- is not well understood. However, it has been suggested that the compound may work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
Biochemical and physiological effects:
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the growth of fungi. However, further research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

The advantages of Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- for lab experiments include its potential as an anticancer and antifungal agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- could focus on its potential applications in drug development, including the development of new anticancer and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- involves the reaction of 3-bromo-4-methoxybenzaldehyde and 4-diethylaminobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)- has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent.

properties

CAS RN

186453-66-7

Product Name

Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(diethylamino)phenyl)methylene)-

Molecular Formula

C20H25BrN4OS

Molecular Weight

449.4 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C20H25BrN4OS/c1-4-25(5-2)17-9-6-15(7-10-17)14-23-24-20(27)22-13-16-8-11-19(26-3)18(21)12-16/h6-12,14H,4-5,13H2,1-3H3,(H2,22,24,27)/b23-14+

InChI Key

RKQGPWGFZLGTAL-OEAKJJBVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC(=C(C=C2)OC)Br

SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br

synonyms

Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((4-(di ethylamino)phenyl)methylene)-

Origin of Product

United States

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